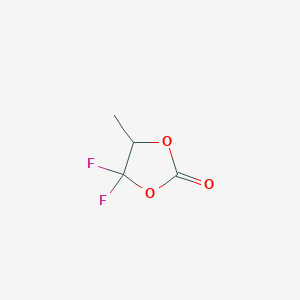
2,3-Di-tert-butylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Di-tert-butylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of two tert-butyl groups attached to the benzene ring at the 2 and 3 positions, and an amino group at the 1 position. The molecular formula of this compound is C14H23N.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Di-tert-butylaniline can be synthesized through various methods. One common synthetic route involves the alkylation of aniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and at elevated temperatures to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Di-tert-butylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,3-Di-tert-butylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2,3-Di-tert-butylaniline involves its interaction with various molecular targets, including enzymes and receptors. The presence of the tert-butyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butylaniline: Similar structure but with only one tert-butyl group.
3-tert-Butylaniline: Similar structure but with the tert-butyl group at the 3 position.
2,5-Di-tert-butylaniline: Similar structure but with tert-butyl groups at the 2 and 5 positions.
Uniqueness
2,3-Di-tert-butylaniline is unique due to the specific positioning of the tert-butyl groups, which can influence its chemical reactivity and physical properties. This unique structure can result in different binding affinities and specificities in biological systems compared to its analogs.
Propriétés
Numéro CAS |
126948-30-9 |
|---|---|
Formule moléculaire |
C14H23N |
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
2,3-ditert-butylaniline |
InChI |
InChI=1S/C14H23N/c1-13(2,3)10-8-7-9-11(15)12(10)14(4,5)6/h7-9H,15H2,1-6H3 |
Clé InChI |
PHAHDZMWUKXJJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC=C1)N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)

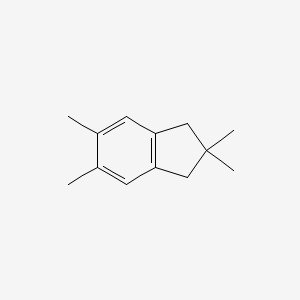
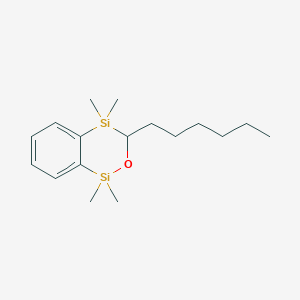
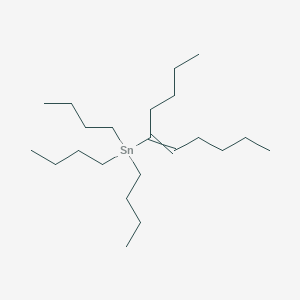
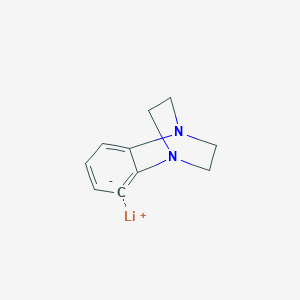
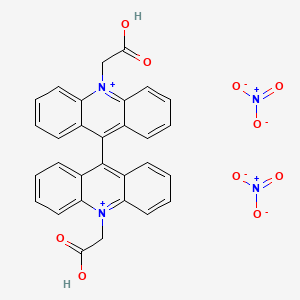
![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)
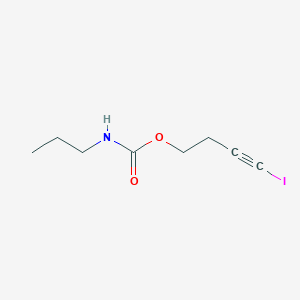
![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)
![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)
![{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14275550.png)
